

Synthesis of Anhydrous Calcium Perchlorate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium perchlorate*

Cat. No.: *B078488*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous **calcium perchlorate**, a powerful oxidizing agent with applications in various scientific and industrial fields. This document details experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for the key synthesis routes.

Introduction

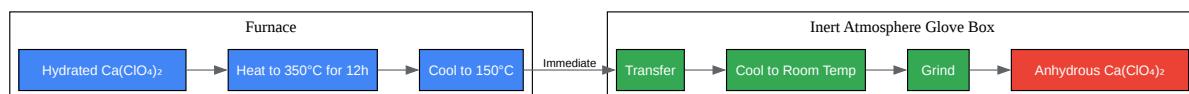
Calcium perchlorate, $\text{Ca}(\text{ClO}_4)_2$, is a strong inorganic oxidizer that is highly hygroscopic in its anhydrous form.^[1] It is commonly found as the tetrahydrate, $\text{Ca}(\text{ClO}_4)_2 \cdot 4\text{H}_2\text{O}$.^[1] The anhydrous salt is of particular interest for applications requiring a water-free environment. This guide outlines the principal synthesis methodologies for obtaining anhydrous **calcium perchlorate**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **calcium perchlorate** is presented in Table 1.

Property	Value	References
Molar Mass	238.98 g/mol (anhydrous)	[2]
Appearance	White crystalline solid	[2]
Density	2.651 g/cm ³	[1] [2]
Melting Point	Decomposes at approximately 270 °C	[2]
Solubility in Water	188.7 g/100 g	[1]
Solubility in Ethanol	166.2 g/100 g	[1]
Solubility in Methanol	237.4 g/100 g	[1]
Solubility in Acetone	61.76 g/100 g	[1]

Synthesis Methodologies


There are two primary approaches to the synthesis of anhydrous **calcium perchlorate**: the thermal dehydration of hydrated **calcium perchlorate** and synthesis from various precursors in solution followed by dehydration.

Method 1: Thermal Dehydration of Hydrated Calcium Perchlorate

This is a common and direct method for preparing the anhydrous salt from its hydrated form. The process involves the controlled heating of **calcium perchlorate** hydrate to drive off the water of crystallization.

- Place a known quantity of hydrated **calcium perchlorate** ($\text{Ca}(\text{ClO}_4)_2 \cdot x\text{H}_2\text{O}$) in a suitable container, such as a glass vial.
- Place the container in a furnace.
- Heat the sample to 623 K (350 °C) at a rate of 3 K/min.
- Maintain the temperature at 623 K for 12 hours to ensure complete dehydration.[\[3\]](#)

- After 12 hours, cool the furnace down to 423 K (150 °C).
- Immediately transfer the hot vials to a glove box with an inert atmosphere (e.g., Argon) to prevent rehydration from atmospheric moisture.^[3] The anhydrous **calcium perchlorate** is extremely hygroscopic.
- Once cooled to room temperature inside the glove box, the anhydrous **calcium perchlorate** can be ground to a fine powder using a mortar and pestle.
- Store the anhydrous product in a tightly sealed container under an inert atmosphere.

[Click to download full resolution via product page](#)

Fig. 1: Thermal Dehydration Workflow

Method 2: Synthesis from Precursors in Solution

Anhydrous **calcium perchlorate** can also be prepared by first synthesizing a hydrated form or a solution of **calcium perchlorate** through various chemical reactions, followed by purification and dehydration.

This method involves the reaction of a slurry of calcium hydroxide (milk of lime) with a solution of ammonium perchlorate.

- Prepare a 190 g/L solution of ammonium perchlorate by dissolving 5.75 kg of ammonium perchlorate in water and heating.
- Prepare a slurry of calcium hydroxide by suspending 1.76 kg of high-quality quicklime (calcium oxide) in distilled water.
- In a closed reactor, add the calcium hydroxide slurry and stir at a moderate speed (e.g., 80 rpm) to prevent sedimentation.

- Add the ammonium perchlorate solution to the reactor. The reaction is: $2 \text{ NH}_4\text{ClO}_4 + \text{Ca}(\text{OH})_2 \rightarrow \text{Ca}(\text{ClO}_4)_2 + 2 \text{ NH}_3 + 2 \text{ H}_2\text{O}$.^[4]
- Heat the mixture to promote the reaction. The ammonia gas evolved is absorbed in a hydrochloric acid solution.^[5]
- After the reaction is complete, the solution will become clear. Allow any insoluble impurities to settle.
- Filter the solution to remove any solids.
- The resulting clear solution of **calcium perchlorate** can then be concentrated by evaporation and the hydrated salt crystallized by cooling.
- The hydrated **calcium perchlorate** is then dehydrated using the thermal dehydration method described in section 3.1.

This method relies on the lower solubility of sodium chloride in the reaction mixture to drive the formation of **calcium perchlorate** in solution.

- Prepare a supersaturated solution of sodium perchlorate and a saturated solution of calcium chloride.
- Mix the two solutions. The reaction is: $2 \text{ NaClO}_4 + \text{CaCl}_2 \rightarrow \text{Ca}(\text{ClO}_4)_2 + 2 \text{ NaCl}$.^[6]
- Upon mixing, sodium chloride will precipitate out of the solution.
- The precipitation of sodium chloride can be enhanced by boiling the solution to reduce its volume and then filtering the hot solution to remove the precipitated NaCl.^[7]
- The filtrate, which is a solution of **calcium perchlorate**, is then cooled to crystallize hydrated **calcium perchlorate**.
- The hydrated crystals are collected by filtration.
- The hydrated **calcium perchlorate** is then dehydrated using the thermal dehydration method described in section 3.1.

This is a straightforward acid-base reaction.

- Slowly add a stoichiometric amount of calcium carbonate to a solution of perchloric acid. The reaction is: $\text{CaCO}_3 + 2 \text{ HClO}_4 \rightarrow \text{Ca}(\text{ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2$.
- The addition should be done carefully to control the effervescence of carbon dioxide.
- Once the reaction is complete (i.e., no more gas evolution), the solution contains **calcium perchlorate**.
- The solution can be filtered to remove any unreacted calcium carbonate or other impurities.
- The clear solution is then evaporated to concentrate the **calcium perchlorate**, and upon cooling, hydrated **calcium perchlorate** crystallizes out.
- The hydrated crystals are then collected and dehydrated as described in section 3.1.

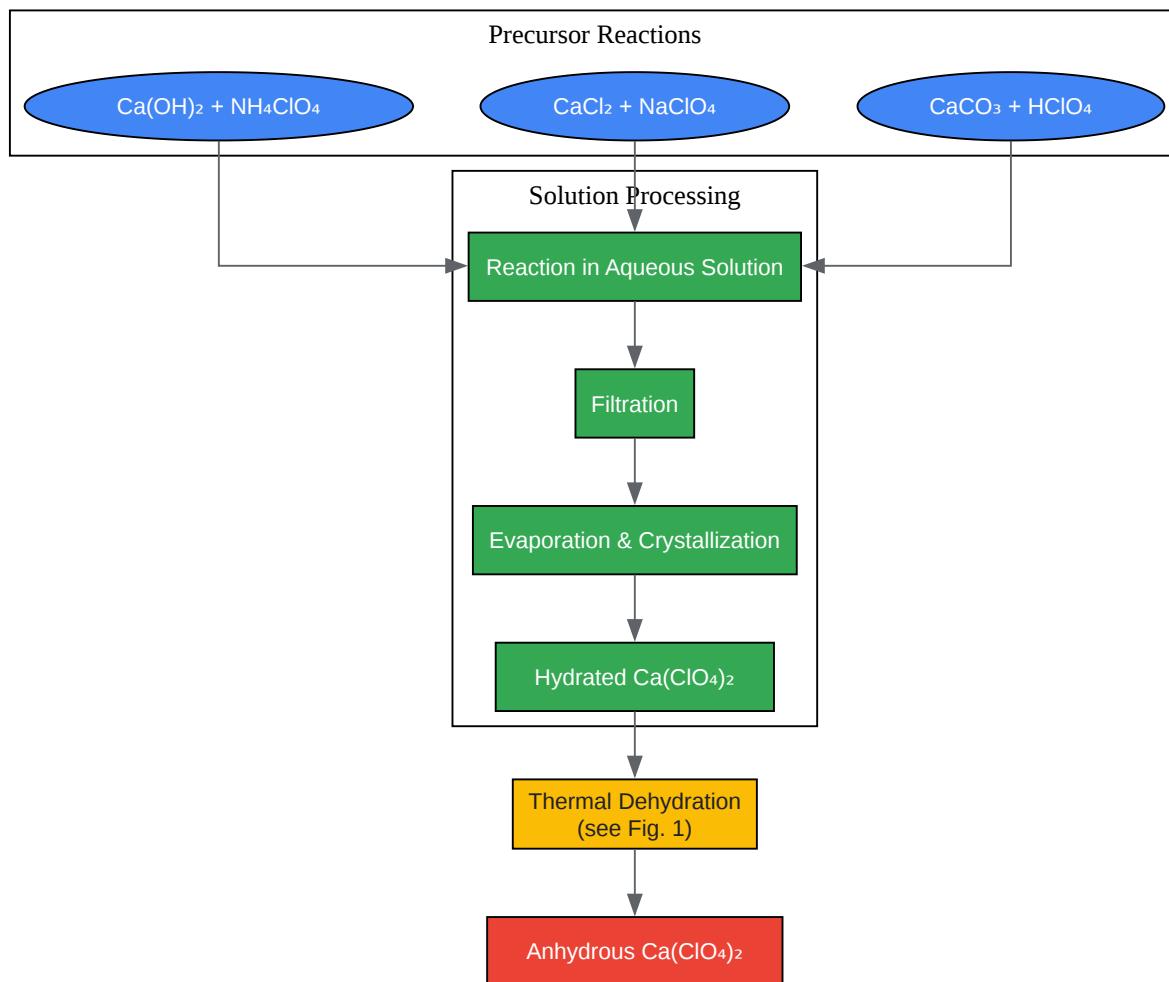

[Click to download full resolution via product page](#)

Fig. 2: Solution-Based Synthesis Workflow

Safety and Handling

Calcium perchlorate is a strong oxidizing agent and should be handled with care.

- Oxidizer: Avoid contact with combustible materials, organic substances, and reducing agents, as mixtures can be flammable or explosive.[2]
- Hygroscopic: Anhydrous **calcium perchlorate** readily absorbs moisture from the air. It must be handled and stored in a dry, inert atmosphere.[3]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling **calcium perchlorate** and its precursors.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[6]

Conclusion

The synthesis of anhydrous **calcium perchlorate** can be achieved through several viable methods. The thermal dehydration of the hydrated salt is a direct and well-documented procedure. Solution-based methods offer flexibility in the choice of starting materials and can be scaled for larger productions, though they require a final dehydration step. The choice of method will depend on the available starting materials, the desired scale of production, and the equipment available. Adherence to strict safety protocols is paramount when working with perchlorates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium perchlorate - Wikipedia [en.wikipedia.org]
- 2. CALCIUM PERCHLORATE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Crystal structure of calcium perchlorate anhydrate, Ca(ClO₄)₂, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107150997A - A kind of preparation method of Calcium perchlorate solution - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]
- 6. Calcium perchlorate - Sciencemadness Wiki [sciemadness.org]
- 7. US1965457A - Process of producing chlorates and perchlorates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of Anhydrous Calcium Perchlorate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078488#synthesis-of-anhydrous-calcium-perchlorate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com